2-(3-Ethynylphenyl)acetamide
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Overview
Description
2-(3-Ethynylphenyl)acetamide is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is a white crystalline solid that is soluble in organic solvents such as alcohols, ethers, and esters, but is poorly soluble in water . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Ethynylphenyl)acetamide typically involves the following steps :
Reaction of Benzyl Bromide with Phenylacetylene: Benzyl bromide reacts with phenylacetylene to form 3-ethynylphenylacetylene.
Acetylation: The 3-ethynylphenylacetylene is then acetylated using acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(3-Ethynylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Ethynylphenyl)acetamide is unique due to its ethynyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)acetamide |
InChI |
InChI=1S/C10H9NO/c1-2-8-4-3-5-9(6-8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) |
InChI Key |
HWDZSEPIUWDTET-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CC(=O)N |
Origin of Product |
United States |
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